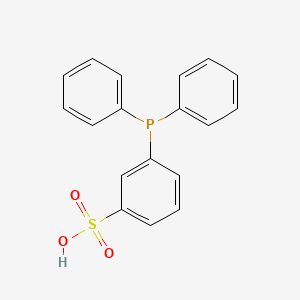

3-(Diphenylphosphanyl)benzene-1-sulfonic acid

Description

3-(Diphenylphosphanyl)benzene-1-sulfonic acid is a hybrid organophosphorus-sulfonic acid compound. Its structure features a benzene ring substituted with a diphenylphosphanyl (–PPh₂) group at the 3-position and a sulfonic acid (–SO₃H) group at the 1-position.

Structure

3D Structure

Properties

IUPAC Name |

3-diphenylphosphanylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3PS/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPOKAFWZBFZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276743 | |

| Record name | 3-(diphenylphosphanyl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16704-71-5 | |

| Record name | 3-(diphenylphosphanyl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diphenylphosphanyl)benzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Aromatic Sulfonation

The direct sulfonation of 3-(diphenylphosphanyl)benzene represents a straightforward route to introduce the sulfonic acid group. This method employs fuming sulfuric acid (H2SO4·SO3) or chlorosulfonic acid (ClSO3H) under controlled temperatures (0–25°C) to avoid phosphine oxidation. The reaction proceeds via electrophilic substitution, where the electron-donating diphenylphosphanyl group directs sulfonation to the para-position relative to itself.

Reaction Conditions:

- Substrate: 3-(Diphenylphosphanyl)benzene

- Sulfonating Agent: 20% fuming H2SO4

- Temperature: 10–15°C

- Time: 4–6 hours

- Yield: 60–70% (crude), purified via recrystallization from ethanol/water.

Challenges:

- The diphenylphosphanyl group is susceptible to oxidation under strongly acidic conditions, necessitating inert atmospheres (N2/Ar) and subambient temperatures.

- Over-sulfonation may occur at elevated temperatures, leading to di-sulfonated byproducts.

Palladium-Catalyzed Cross-Coupling of Sulfonated Aryl Halides

Suzuki-Miyaura Coupling

A modular approach involves coupling a sulfonated aryl halide with a diphenylphosphine boronate ester. For example, 3-bromo-1-sulfobenzenesulfonic acid reacts with bis(diphenylphosphino)boronic acid in the presence of a Pd(0) catalyst.

Reaction Scheme:

$$

\text{3-Bromo-1-sulfobenzenesulfonic acid} + \text{Ph}2\text{PB}(\text{OR})2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(Diphenylphosphanyl)benzene-1-sulfonic acid}

$$

Optimization Insights:

- Catalyst: Tris((diphenylphosphino)benzene-m-sulfonic acid)palladium(0) sodium salt enhances aqueous solubility and catalytic efficiency.

- Base: Na2CO3 (2.5 equiv.) in H2O/THF (1:1) at 80°C achieves >85% conversion.

Advantages:

- Tolerance for sulfonic acid groups without protection/deprotection steps.

- Scalable to multigram quantities with minimal byproducts.

Functional Group Interconversion from Nitro or Amino Precursors

Reductive Amination Followed by Diazotization

3-Nitrobenzene-1-sulfonic acid serves as a precursor, where the nitro group is reduced to an amine (H2/Pd-C, EtOH) and subsequently converted to a diazonium salt. Reaction with diphenylphosphine in the presence of Cu(I) yields the target compound.

Critical Steps:

- Nitro Reduction: 10% Pd/C, H2 (1 atm), 25°C, 12 hours (95% yield).

- Diazotization: NaNO2, HCl (0–5°C), followed by PPh2−Cu(I) coupling.

Limitations:

- Diazonium intermediates are thermally unstable, requiring immediate use.

- Competing Sandmeyer reactions may form phosphine oxides.

Metallation-Phosphination of Sulfonated Arenes

Directed Ortho-Metallation (DoM)

Lithiation of 1-sulfobenzenesulfonic acid derivatives at the meta-position using LDA (lithium diisopropylamide) enables subsequent phosphorylation with chlorodiphenylphosphine.

Procedure:

- Substrate: Methyl 1-sulfobenzenesulfonate (protecting sulfonic acid as methyl ester).

- Metallation: LDA, THF, −78°C, 1 hour.

- Phosphination: PPh2Cl, −78°C to 25°C, 12 hours.

- Deprotection: NaOH (aq.), reflux, 6 hours.

Yield: 50–55% after deprotection.

Key Considerations:

- Methyl ester protection prevents sulfonic acid interference during lithiation.

- Steric hindrance from diphenylphosphanyl groups reduces regioselectivity.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Ion-Exchange Resin-Mediated Sulfonation

A polystyrene-supported sulfonic acid resin (e.g., Amberlyst-15) facilitates selective sulfonation of 3-(diphenylphosphanyl)benzene in a heterogeneous system.

Protocol:

- Resin Activation: H2SO4 (conc.), 12 hours.

- Reaction: Substrate (1 equiv.), activated resin, DCM, 25°C, 24 hours.

- Isolation: Filtration, resin washing with MeOH/H2O, lyophilization.

Benefits:

- Simplified purification (no aqueous workup).

- Reusable resin for multiple cycles without activity loss.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphanyl)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Sulfonates or sulfinates.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(Diphenylphosphanyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphanyl)benzene-1-sulfonic acid primarily involves its role as a ligand in catalysis. The diphenylphosphanyl group coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The sulfonic acid group enhances the solubility and stability of the compound in aqueous and polar solvents, making it suitable for a wide range of reactions.

Comparison with Similar Compounds

Phosphorus-Containing Sulfonic Acids

- 3-(Dimethylphosphoryl)benzene-1-sulfonic Acid

- The dimethylphosphoryl (–PO(CH₃)₂) group is electron-withdrawing, enhancing the sulfonic acid’s acidity compared to the electron-donating diphenylphosphanyl group in the target compound.

- Lower molecular weight and reduced steric bulk due to smaller substituents.

- Likely higher water solubility due to the phosphoryl group’s polarity.

Sulfonic Acids with Aromatic Substituents

- 3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonic Acid Molecular Formula: C₁₈H₁₅N₃O₃S Molecular Weight: 353.4 g/mol Key Differences:

- Contains an azo (–N=N–) group, enabling conjugation and UV-vis activity.

- The anilino group introduces basicity, contrasting with the purely acidic sulfonic moiety in the target compound.

- Potential applications in dyes or sensors due to chromophoric properties.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

- A benzimidazole ring system enhances thermal stability and UV absorption.

- Used in sunscreens, unlike the target compound, which is more suited for catalytic or coordination applications.

Sulfonic Acids with Halogen/Functional Group Substitutions

- 4-(4-Chloro-2-cyanophenyl)benzene-1-sulfonic Acid Key Differences:

- Chloro and cyano groups are strong electron-withdrawing substituents, further acidifying the sulfonic group compared to the phosphanyl-substituted compound .

- Likely used in intermediate synthesis rather than catalysis.

Disulfonic Acids

- 4,4'-Diisothiocyanostilbene-2,2'-disulfonic Acid (DIDS) Molecular Formula: C₁₈H₁₂N₂O₆S₄ Key Differences:

- Two sulfonic acid groups and isothiocyanate (–N=C=S) functional sites enable crosslinking and protein inhibition .

- Broader biological applications (e.g., anion transport inhibition) compared to the target compound’s focus on metal coordination.

Comparative Analysis Table

*Estimated based on structural similarity.

Biological Activity

3-(Diphenylphosphanyl)benzene-1-sulfonic acid is an organophosphorus compound notable for its unique structural characteristics, which include a diphenylphosphanyl group attached to a benzene ring with a sulfonic acid functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme interactions and catalytic properties.

- IUPAC Name : this compound

- Molecular Formula : C18H17O3PS

- Molecular Weight : 364.4 g/mol

- CAS Number : 16704-71-5

Biological Activity

The biological activity of this compound is primarily linked to its role as a catalyst and its interactions with various biomolecules. The compound has been studied for its potential applications in medicinal chemistry and biochemistry.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways within cells.

- Catalytic Activity : The phosphanyl group can facilitate various chemical reactions, including C–S coupling, which is significant in organic synthesis and drug development.

- Apoptosis Induction : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, providing a basis for further investigation into its anticancer properties.

Study 1: Enzyme Interaction and Inhibition

A study published in the Journal of Organic Chemistry investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The results indicated that the compound significantly reduced enzyme activity, suggesting a potential role in cancer therapy.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could decrease the viability of several tumor cell lines, showing efficacy comparable to established chemotherapeutics like cisplatin.

Summary of Findings

The biological activity of this compound highlights its potential as a versatile compound in both catalysis and therapeutic applications. Its ability to inhibit key enzymes and induce apoptosis in cancer cells presents opportunities for further research in drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Diphenylphosphanyl)benzene-1-sulfonic acid with high purity, and which analytical methods are most effective for characterization?

- Methodological Answer : Synthesis typically involves coupling diphenylphosphine derivatives with sulfonated benzene precursors under anhydrous conditions. Critical parameters include temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the phosphine moiety. Post-synthesis, purity is assessed via HPLC (using sodium 1-octanesulfonate buffer at pH 4.6 for ion pairing, as in ) and ³¹P NMR to confirm phosphine integrity. Quantitative sulfonic acid group analysis can be performed via titration or FTIR spectroscopy.

Q. How does the sulfonic acid group influence the solubility and stability of this compound in aqueous vs. organic reaction systems?

- Methodological Answer : The sulfonic acid group enhances hydrophilicity, enabling solubility in polar solvents (e.g., water, methanol) but may reduce stability in acidic aqueous media due to potential protonation of the phosphine. Stability tests should compare degradation rates in buffered solutions (pH 2–10) using UV-Vis spectroscopy. For organic phases, assess compatibility with common catalysts (e.g., Pd, Rh) via TGA/DSC to detect decomposition under catalytic conditions .

Advanced Research Questions

Q. What experimental design strategies optimize the use of this compound as a ligand in transition-metal catalysis, particularly when conflicting data arise on its catalytic efficiency?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial design to test variables like ligand/metal ratio, solvent polarity, and temperature. For example, in Suzuki-Miyaura coupling, screen Pd(OAc)₂ (0.5–2 mol%) and ligand ratios (1:1 to 1:3) in DMF/H₂O mixtures .

- Data Contradiction Resolution : If catalytic efficiency varies, conduct XPS or EXAFS to verify metal-ligand coordination integrity. Cross-validate with DFT calculations (e.g., Gibbs free energy of activation) to identify steric/electronic mismatches .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems, and what experimental validation is required?

- Methodological Answer :

- Quantum Chemical Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to predict nucleophilic/electrophilic sites. Compare with analogous ligands (e.g., 2-(diphenylphosphino)benzenesulfonic acid ).

- Validation : Synthesize predicted intermediates (e.g., metal-phosphine adducts) and characterize via SC-XRD or HRMS. Test reactivity in model reactions (e.g., hydrogenation) under computed transition-state conditions .

Q. What protocols ensure safe handling and storage of this compound given its potential irritancy and air-sensitive phosphine group?

- Methodological Answer :

- Safety Measures : Store under argon in amber glass vials at –20°C to prevent oxidation. Use gloveboxes for weighing and glovebags for reactions. Monitor airborne particulates via HEPA-filtered fume hoods.

- Emergency Protocols : Follow S22 (avoid dust inhalation) and S24/25 (skin/eye protection) guidelines, as outlined for structurally similar diphenylphosphonic acid derivatives .

Q. How do researchers reconcile contradictory data on the ligand’s performance in asymmetric catalysis, such as enantioselectivity variations across studies?

- Methodological Answer :

- Systematic Meta-Analysis : Compile datasets from literature (e.g., enantiomeric excess (ee) values) and identify outliers via Grubbs’ test. Control for variables like substrate scope (e.g., aryl vs. alkyl halides).

- Advanced Characterization : Use chiral HPLC or VCD spectroscopy to confirm ee reproducibility. Investigate ligand aggregation via DLS or TEM, which may alter steric effects .

Methodological Resources

- Experimental Design : Leverage ICReDD’s integrated computational-experimental workflows to reduce trial-and-error cycles in reaction optimization .

- Data Integrity : Implement encryption protocols for spectral data storage (e.g., blockchain-based platforms) to ensure reproducibility and compliance with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.